molecular formula C9H13BrN2O B13328009 (1R,2S)-2-(4-Bromo-1H-pyrazol-1-yl)cyclohexan-1-ol

(1R,2S)-2-(4-Bromo-1H-pyrazol-1-yl)cyclohexan-1-ol

Cat. No.: B13328009
M. Wt: 245.12 g/mol
InChI Key: GJHKMCHQSPMGNB-DTWKUNHWSA-N
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Description

(1R,2S)-2-(4-Bromo-1H-pyrazol-1-yl)cyclohexan-1-ol is a chiral compound featuring a cyclohexane ring substituted with a hydroxyl group and a 4-bromo-1H-pyrazol-1-yl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-2-(4-Bromo-1H-pyrazol-1-yl)cyclohexan-1-ol typically involves the following steps:

    Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through hydrogenation of benzene or other aromatic compounds.

    Introduction of the Hydroxyl Group: The hydroxyl group can be introduced via hydroboration-oxidation of an alkene or through the reduction of a ketone.

    Attachment of the 4-Bromo-1H-pyrazol-1-yl Group: This step involves the nucleophilic substitution reaction where the pyrazole ring is brominated and then attached to the cyclohexane ring through a suitable leaving group.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the desired product.

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-2-(4-Bromo-1H-pyrazol-1-yl)cyclohexan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid.

    Reduction: The bromine atom can be reduced to a hydrogen atom.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium azide (NaN3) or sodium thiolate (NaSR) are employed under basic conditions.

Major Products

    Oxidation: Formation of cyclohexanone or cyclohexanecarboxylic acid.

    Reduction: Formation of (1R,2S)-2-(1H-pyrazol-1-yl)cyclohexan-1-ol.

    Substitution: Formation of (1R,2S)-2-(4-substituted-1H-pyrazol-1-yl)cyclohexan-1-ol.

Scientific Research Applications

(1R,2S)-2-(4-Bromo-1H-pyrazol-1-yl)cyclohexan-1-ol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1R,2S)-2-(4-Bromo-1H-pyrazol-1-yl)cyclohexan-1-ol involves its interaction with specific molecular targets. The bromine atom and the hydroxyl group play crucial roles in its binding affinity and reactivity. The compound may act on enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (1R,2S)-2-(4-Chloro-1H-pyrazol-1-yl)cyclohexan-1-ol
  • (1R,2S)-2-(4-Fluoro-1H-pyrazol-1-yl)cyclohexan-1-ol
  • (1R,2S)-2-(4-Methyl-1H-pyrazol-1-yl)cyclohexan-1-ol

Uniqueness

(1R,2S)-2-(4-Bromo-1H-pyrazol-1-yl)cyclohexan-1-ol is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its chloro, fluoro, and methyl analogs. The bromine atom’s size and electronegativity influence the compound’s interaction with molecular targets, making it a valuable compound for specific applications.

Properties

Molecular Formula

C9H13BrN2O

Molecular Weight

245.12 g/mol

IUPAC Name

(1R,2S)-2-(4-bromopyrazol-1-yl)cyclohexan-1-ol

InChI

InChI=1S/C9H13BrN2O/c10-7-5-11-12(6-7)8-3-1-2-4-9(8)13/h5-6,8-9,13H,1-4H2/t8-,9+/m0/s1

InChI Key

GJHKMCHQSPMGNB-DTWKUNHWSA-N

Isomeric SMILES

C1CC[C@H]([C@H](C1)N2C=C(C=N2)Br)O

Canonical SMILES

C1CCC(C(C1)N2C=C(C=N2)Br)O

Origin of Product

United States

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